N-Deshydroxyethyl Dasatinib N-Deshydroxyethyl Dasatinib A metabolite of Dasatinib. Used in the treatment of cancers and immune diseases.
N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib.
Brand Name: Vulcanchem
CAS No.: 910297-51-7
VCID: VC21348215
InChI: InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Molecular Formula: C20H22ClN7OS
Molecular Weight: 444.0 g/mol

N-Deshydroxyethyl Dasatinib

CAS No.: 910297-51-7

Cat. No.: VC21348215

Molecular Formula: C20H22ClN7OS

Molecular Weight: 444.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Deshydroxyethyl Dasatinib - 910297-51-7

CAS No. 910297-51-7
Molecular Formula C20H22ClN7OS
Molecular Weight 444.0 g/mol
IUPAC Name N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
Standard InChI Key DOBZFFWLHXORTB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Canonical SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Appearance White to Off-White Solid
Melting Point >270°C (dec.)

The compound is specifically classified as N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]ami]-5-thiazolecarboxamide according to its chemical nomenclature . As a metabolite of a clinically significant drug, N-Deshydroxyethyl Dasatinib has become an important reference standard in pharmaceutical analysis and quality control processes for Dasatinib formulations.

The study of this metabolite contributes significantly to understanding the metabolism of Dasatinib and its potential interactions with other drugs. Research into this compound aids in developing more effective therapeutic strategies for patients with various forms of leukemia and other cancers where Dasatinib is indicated as a treatment option.

Chemical Properties and Structure

Structural Characteristics

N-Deshydroxyethyl Dasatinib is derived from the parent compound Dasatinib but differs in its chemical structure by the absence of the hydroxyethyl group on the piperazine ring. The compound features a thiazole core connected to a pyrimidine ring with a piperazine substituent, along with a chloro-methylphenyl group . This structural arrangement contributes to its biological activity and physicochemical properties.

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in biological systems and analytical procedures. Table 1 summarizes the key physicochemical properties of N-Deshydroxyethyl Dasatinib.

Table 1: Physicochemical Properties of N-Deshydroxyethyl Dasatinib

PropertyValueReference
Molecular FormulaC20H22ClN7OS
Molecular Weight443.95 g/mol
CAS Number910297-51-7
Density1.403 g/cm³ (Predicted)
SMILESN(C1=CC(=NC(C)=N1)N2CCNCC2)C=3SC(C(NC4=C(C)C=CC=C4Cl)=O)=CN3
Solubility in DMSO49.5 mg/mL (111.5 mM)

The compound's molecular formula and structure contribute to its specific binding capabilities and metabolic profile. The relatively high molecular weight of 443.95 g/mol and its solubility characteristics influence its pharmacokinetic behavior, including absorption, distribution, and elimination from the body.

Structural Comparison with Dasatinib

N-Deshydroxyethyl Dasatinib differs from its parent compound Dasatinib in a specific structural aspect. Table 2 illustrates the key differences between these two compounds.

Table 2: Structural Comparison Between Dasatinib and N-Deshydroxyethyl Dasatinib

FeatureDasatinibN-Deshydroxyethyl Dasatinib
Molecular FormulaC22H26ClN7O2SC20H22ClN7OS
Molecular Weight488.01 g/mol (anhydrous)443.95 g/mol
Piperazine MoietyWith hydroxyethyl groupWithout hydroxyethyl group
CAS Number302962-49-8910297-51-7

The structural difference between Dasatinib and its metabolite N-Deshydroxyethyl Dasatinib influences their respective pharmacological profiles and may account for differences in biological activity and metabolism .

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary analytical technique for the detection and quantification of N-Deshydroxyethyl Dasatinib in biological samples . This sensitive method allows for the simultaneous determination of Dasatinib, its metabolites, and other drugs in pharmacokinetic studies.

A validated LC-MS/MS method has been developed for the simultaneous estimation of methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in rat plasma . The method employs a reverse-phase C18 column and a mobile phase consisting of methanol and ammonium acetate buffer at pH a 4.0, delivered in gradient mode . Selective reaction monitoring is utilized with specific mass transitions for each analyte.

The key parameters of this analytical method are summarized in Table 3.

Table 3: LC-MS/MS Method Parameters for N-Deshydroxyethyl Dasatinib Analysis

ParameterDescriptionReference
ColumnReverse phase C18 column (50 mm×3 mm i.d., 4.6 μm)
Mobile PhaseMethanol: 2 mM ammonium acetate buffer, pH 4.0 (gradient mode)
Flow Rate1 mL/min
Extraction MethodLiquid-liquid extraction
Mass Transitionm/z 444.26 > 401.0
Quantitation Range1-1000 ng/mL
Lower Limit of Quantitation1 ng/mL
Recovery> 79%

This analytical method demonstrates high sensitivity and selectivity for N-Deshydroxyethyl Dasatinib, allowing for its accurate quantification in complex biological matrices. The method validation parameters, including accuracy and precision, were within acceptable limits (< 15%) at all concentrations .

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been developed for the determination of N-Deshydroxyethyl Dasatinib as a process-related impurity in Dasatinib drug substance . In these methods, N-Deshydroxyethyl Dasatinib elutes with a relative retention time (RRT) of approximately 0.91 compared to Dasatinib .

The HPLC method parameters and elution characteristics of N-Deshydroxyethyl Dasatinib and other Dasatinib-related compounds are summarized in Table 4.

Table 4: HPLC Elution Characteristics of N-Deshydroxyethyl Dasatinib

ComponentRetention Time (min)Relative Retention TimeReference
Dasatinib KSM-019.480.43
N-Oxide Dasatinib14.120.64
N-Deshydroxyethyl Dasatinib20.270.91
Dasatinib22.181.00
Dimer of Dasatinib23.701.07
DAS-0129.221.32
Dimer of DAS-0138.721.75

This HPLC method allows for the separation and quantification of N-Deshydroxyethyl Dasatinib from other process-related impurities in Dasatinib drug substance, contributing to quality control processes in pharmaceutical manufacturing.

Pharmacological Profile and Applications

Relationship to Dasatinib

N-Deshydroxyethyl Dasatinib is formed as a metabolite of Dasatinib during its biotransformation in the body . Dasatinib is a multi-kinase inhibitor that potently inhibits Bcr-Abl, Src family, and platelet-derived growth factor receptor kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Research Applications

N-Deshydroxyethyl Dasatinib has several important applications in pharmaceutical research and development:

  • Pharmacokinetic Studies: The compound serves as a reference standard in pharmacokinetic studies of Dasatinib, allowing researchers to track the metabolism of the drug in various biological systems .

  • Quality Control: As a process-related impurity, the quantification of N-Deshydroxyethyl Dasatinib is crucial for ensuring the quality and purity of Dasatinib formulations .

  • Cancer Research: The compound is used in studies related to cancer and immune diseases, potentially offering insights into novel therapeutic approaches .

  • Development of SNIPER Compounds: N-Deshydroxyethyl Dasatinib has been utilized as a component in the development of SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) compounds, which degrade ABL by binding to the IAP ligand via a linker .

Pack SizePrice (USD)Reference
1 mg$84
5 mg$198
10 mg$313
25 mg$543
50 mg$789
100 mg$1,080
500 mg$2,180
1 mL × 10 mM (in DMSO)$226

This commercial availability facilitates research into the compound's properties and applications in pharmaceutical and biomedical research.

Synthesis and Chemical Characterization

Synthesis Approaches

While the search results don't provide specific synthesis procedures for N-Deshydroxyethyl Dasatinib, it is mentioned as an intermediate in the synthesis process of Dasatinib and related compounds . The patent literature indicates methods for the synthesis of Dasatinib and its intermediates, which may include pathways relevant to N-Deshydroxyethyl Dasatinib .

Spectral Characteristics

The spectral characteristics of N-Deshydroxyethyl Dasatinib have been documented using various analytical techniques. Table 6 summarizes the spectral data available for this compound.

Table 6: Spectral Characteristics of N-Deshydroxyethyl Dasatinib

Analytical TechniqueSpectral FeaturesReference
IR Spectroscopy767, 1570, 1504, 1408, 1392, 1620, 2831, 3194 cm⁻¹
NMR Spectroscopy9.91 (s,1H), 7.37(s,1H), 8.23(s,1H), 7.26-7.24(m,1H), 6.03(s,1H), 2.47(t,4H), 3.45(m,1H), 2.76(br s,1H), 2.38(s,3H), 2.22(s,3H)
Mass Spectrometrym/z 444.13

These spectral characteristics provide valuable information for the identification and structural confirmation of N-Deshydroxyethyl Dasatinib in analytical studies and quality control processes.

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